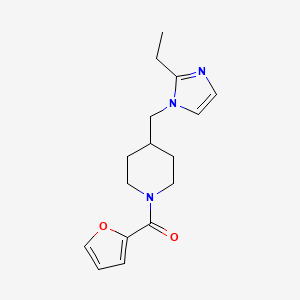![molecular formula C15H17N5O B2807854 1-((1-(邻甲苯)-1H-吡唑并[3,4-d]嘧啶-4-基)氨基)丙醇-2-醇 CAS No. 1171842-51-5](/img/structure/B2807854.png)
1-((1-(邻甲苯)-1H-吡唑并[3,4-d]嘧啶-4-基)氨基)丙醇-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol” is a complex organic molecule that contains a pyrazolo[3,4-d]pyrimidine core, which is a type of fused heterocyclic system . This core is substituted with an o-tolyl group (a phenyl ring with a methyl group in the ortho position) and a propan-2-ol group. Pyrazolo[3,4-d]pyrimidines are of great interest due to their biological potential .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazolo[3,4-d]pyrimidine core, with the o-tolyl group and the propan-2-ol group attached at specific positions. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis of the molecular structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[3,4-d]pyrimidines can undergo various reactions due to the presence of multiple reactive sites .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrimidines are weaker bases than pyridines and are soluble in water .
科学研究应用
吡唑并[1,5-a]嘧啶骨架的合成和药用方面
吡唑并[1,5-a]嘧啶骨架是药物发现中的特权杂环,展示了广泛的药用特性,例如抗癌、中枢神经系统药物、抗感染、抗炎等等。它们的构效关系 (SAR) 研究极具意义,为针对各种疾病靶点开发候选药物提供了潜力。文献中广泛综述了吡唑并[1,5-a]嘧啶衍生物的合成策略及其生物学特性,表明这是一个丰富的药物化学探索领域 (Cherukupalli 等人,2017)。
吡唑并[3,4-d]嘧啶的药用属性
吡唑并嘧啶在结构上类似于嘌呤,导致广泛的生物学研究以评估它们的治疗意义。已知它们在各种疾病状态中发挥关键作用,通过放射性、形态测量、血清学、抗肿瘤测试和生化分析等多种测试揭示了生物活性。这些化合物在中枢神经系统、心血管系统、癌症、炎症等方面具有药用意义,使其在药物开发中具有价值 (Chauhan & Kumar,2013)。
吡唑并[1,5-a]嘧啶中的区域取向
3(5)-氨基吡唑与 1,3-双亲电试剂反应生成吡唑并[1,5-a]嘧啶的区域取向和区域选择性非常重要。本综述重点阐明区域取向在这些化合物合成中的重要性,表明了复杂性以及在药物设计中进行多种化学修饰和应用的潜力 (Mohamed & Mahmoud,2019)。
吡唑并[3,4-b]吡啶激酶抑制剂
吡唑并[3,4-b]吡啶是激酶抑制剂设计中用途广泛的支架,因为它们能够通过多种结合模式与激酶相互作用。该支架已用于广泛的激酶靶点,突出了其在为各种疾病开发治疗剂中的重要性。本综述涵盖了专利和同行评议的文章,补充了有关将吡唑并[3,4-b]吡啶用作激酶抑制剂的信息,表明了它们在治疗应用中的潜力 (Wenglowsky,2013)。
作用机制
Target of Action
The primary targets of this compound appear to be Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound acts as an inhibitor of PARP-1 . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA repair. By inhibiting PARP-1, the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Pharmacokinetics
Most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, which leads to genomic dysfunction and cell death . This makes the compound a potential therapeutic agent for diseases where increased PARP-1 expression is observed, such as melanomas, breast cancer, lung cancer, and other neoplastic diseases .
未来方向
属性
IUPAC Name |
1-[[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-10-5-3-4-6-13(10)20-15-12(8-19-20)14(17-9-18-15)16-7-11(2)21/h3-6,8-9,11,21H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDDCBTZHANWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2807772.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride](/img/structure/B2807773.png)

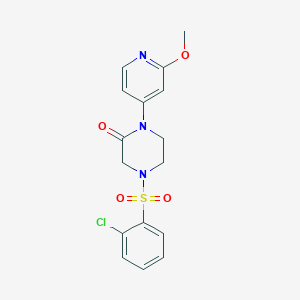
![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2807777.png)

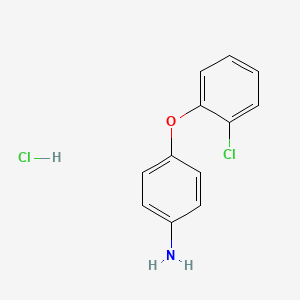
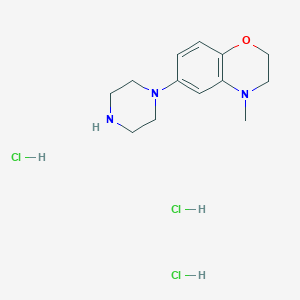
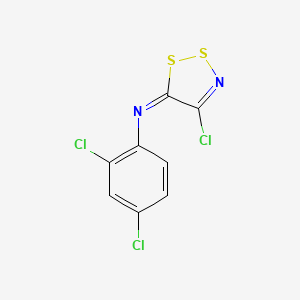
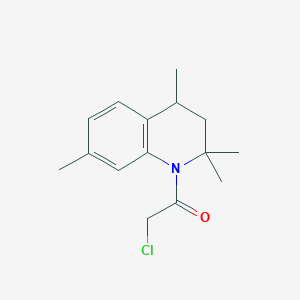
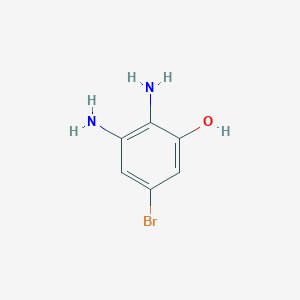
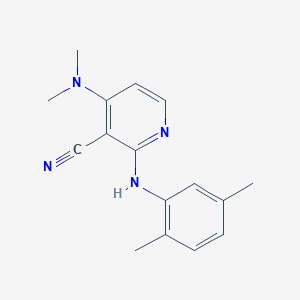
![N-(2-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2807792.png)
